Bis(sulfosuccinimidyl)suberate Bis(sulfosuccinimidyl)suberate BS3 Crosslinker, or Bis[sulfosuccinimidyl] suberate, is an amine-reactive, water soluble, homobifunctional protein crosslinker. The 8-atom spacer arm of the BS3 crosslinking reagent is non-cleavable and the molecule is not cell membrane permeable. The BS3 protein crosslinker can be used to prepare antibody-protein conjugates, for crosslinking cell surface proteins, and for covalently orienting antibody to an immobilized Protein A or Protein G resin.
Brand Name: Vulcanchem
CAS No.: 82436-77-9
VCID: VC0522180
InChI: InChI=1S/C16H20N2O14S2/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30)
SMILES: C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Molecular Formula: C16H20N2O14S2
Molecular Weight: 528.5 g/mol

Bis(sulfosuccinimidyl)suberate

CAS No.: 82436-77-9

Cat. No.: VC0522180

Molecular Formula: C16H20N2O14S2

Molecular Weight: 528.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bis(sulfosuccinimidyl)suberate - 82436-77-9

Specification

CAS No. 82436-77-9
Molecular Formula C16H20N2O14S2
Molecular Weight 528.5 g/mol
IUPAC Name 1-[8-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Standard InChI InChI=1S/C16H20N2O14S2/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30)
Standard InChI Key VYLDEYYOISNGST-UHFFFAOYSA-N
SMILES C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Canonical SMILES C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structural Characteristics

BS3 is a sodium salt derivative of suberic acid, functionalized with two sulfo-N-hydroxysuccinimide (NHS) esters. Key properties include:

PropertyValueSource
Chemical FormulaC₁₆H₂₀N₂O₁₄S₂ (sodium salt: C₁₆H₁₈N₂O₁₄S₂Na₂)
Molecular Weight528.47 g/mol (free acid), 572.43 g/mol (sodium salt)
Solubility>80 mg/mL in water, 160 mg/mL in DMSO (sonication recommended)
Melting Point>300°C
Storage-20°C, protected from moisture

The sodium salt form enhances water solubility, eliminating the need for organic solvents like DMSO, which can disrupt protein structures . Its 11.4 Å spacer arm allows sufficient spatial flexibility for crosslinking proximal amines in protein complexes .

Mechanism of Action and Reactivity

BS3 reacts with primary amines (e.g., lysine side chains, N-termini) via nucleophilic acyl substitution. The sulfo-NHS ester groups form stable amide bonds, releasing the leaving group N-hydroxysulfosuccinimide . Key features include:

  • pH Range: Optimal reactivity at pH 7–9, with reduced efficiency below pH 5.0 due to protonation of amines .

  • Membrane Impermeability: Charged sulfonyl groups prevent cellular uptake, enabling selective labeling of surface proteins .

  • Non-Cleavable Bonds: Covalent linkages resist dissociation under denaturing conditions, stabilizing transient interactions for analysis .

Applications in Biochemical Research

Protein Crosslinking and Structural Analysis

BS3 is pivotal in mapping protein-protein interactions and stabilizing transient complexes. Applications include:

ApplicationExampleSource
Receptor-Ligand StudiesCrosslinking cell-surface receptors to ligands for immunoprecipitation
Amyloid-β (Aβ) Oligomer AnalysisStabilizing Aβ1-42 oligomers in solution and membranes for SDS-PAGE
Mass SpectrometryIsotopically labeling proteins with deuterated BS3 (BS3-d4) for XL-MS

In Aβ studies, BS3 outperformed glutaraldehyde by preserving intra- and extramembrane oligomer states, enabling accurate electrophoretic analysis .

Comparative Advantages Over Analogues

BS3 differs from its hydrophobic counterpart, disuccinimidyl suberate (DSS), in critical ways:

PropertyBS3DSS
SolubilityWater-solubleRequires DMSO
Membrane PermeabilityImpermeablePermeable
Typical UseCell-surface proteinsIntracellular crosslinking

Research Findings and Methodological Insights

pH-Dependent Crosslinking Efficiency

Studies reveal BS3 retains ~50% efficiency at pH 5.0 compared to pH 7.5, enabling applications in acidic environments (e.g., endosomal compartments) . This contrasts with earlier assumptions of strict neutrality requirements.

Crosslinking Mass Spectrometry (XL-MS)

BS3’s spacer length (11.4 Å) and water solubility make it ideal for:

  • Intraprotein Crosslinking: Mapping distances between lysine residues in structured proteins.

  • Interprotein Crosslinking: Identifying interaction sites in multiprotein complexes .

Limitations and Considerations

  • Lysine Bias: Reactivity toward lysine residues may obscure interactions involving other residues (e.g., cysteine).

  • Oligomer Formation: Excess BS3 can induce nonspecific aggregation, necessitating optimized concentrations .

ParameterRecommendationSource
Hazard CodesXi (irritating)
Risk Statements36/37/38 (irritates eyes, respiratory system, skin)
Storage-20°C, desiccated; avoid moisture and light

BS3 should be handled with gloves and eye protection to prevent exposure .

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